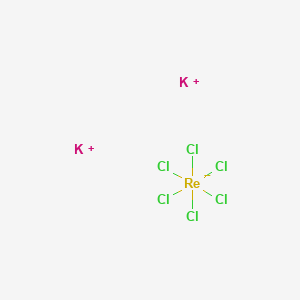

Potassium hexachlororhenate(IV)

Übersicht

Beschreibung

Potassium hexachlororhenate(IV), also known as potassium chlororhenite, is an inorganic chemical compound with the formula K2ReCl6 . It is a light-green crystalline solid and is used in the preparation of supported rhenium tricarbonyls which catalyze propylene hydrogenation .

Synthesis Analysis

Potassium hexachlororhenate(IV) is most commonly prepared by the reduction of potassium perrhenate with potassium iodide, hypophosphorous acid, or chromium (II) chloride in the presence of hydrochloric acid .Molecular Structure Analysis

The molecular formula of Potassium hexachlororhenate(IV) is Cl6K2Re . The molecular weight is 477.12 g/mol .Chemical Reactions Analysis

Potassium hexachlororhenate(IV) reacts with silver nitrate to produce silver hexachlororhenate, which in turn decomposes at 400 °C to rhenium (III) chloride .Physical And Chemical Properties Analysis

Potassium hexachlororhenate(IV) is a light-green crystalline solid . It is soluble in hydrochloric acid . The molecular weight of Potassium hexachlororhenate(IV) is 477.12 g/mol .Wissenschaftliche Forschungsanwendungen

Preparation of Supported Rhenium Tricarbonyls

Potassium hexachlororhenate(IV): is utilized in the synthesis of supported rhenium tricarbonyls . These tricarbonyls are significant because they act as catalysts for the hydrogenation of propylene, a process crucial in the production of polypropylene plastics which are widely used in various industries due to their thermal resistance and durability .

Catalysis in Organic Synthesis

The compound’s ability to form rhenium tricarbonyls is not limited to propylene hydrogenation. It can also catalyze a variety of other organic reactions, making it a valuable reagent in organic synthesis laboratories. This includes applications in pharmaceuticals where specific reaction pathways need to be catalyzed under controlled conditions .

Hydrolysis to Form Rhenium(IV) Oxide

In aqueous solutions, K2ReCl6 undergoes hydrolysis to form rhenium(IV) oxide . This reaction is of interest in the study of transition metal oxides, which have applications ranging from semiconductors to photocatalysts.

Production of Silver Hexachlororhenate

When reacted with silver nitrate, K2ReCl6 produces silver hexachlororhenate . This compound decomposes at high temperatures to yield rhenium(III) chloride, which is used in further chemical syntheses and material science research.

Study of Crystal Structures

The crystalline structure of K2ReCl6 has been extensively studied, providing insights into cubic crystal systems . Understanding these structures is essential for material science, particularly in the development of new materials with specific properties.

Thermodynamic Research

K2ReCl6: has been the subject of thermodynamic studies, particularly concerning its heat capacity and entropy . Such research is fundamental in understanding the physical properties of compounds, which is crucial for their application in temperature-sensitive reactions and processes.

Safety And Hazards

Potassium hexachlororhenate(IV) is a hazardous substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dipotassium;hexachlororhenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCRXIXEXSEJGV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium hexachlororhenate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium hexachlororhenate(IV) | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)